molecular formula C19H16ClFN2O3 B2817273 2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide CAS No. 851405-64-6

2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Cat. No.: B2817273
CAS No.: 851405-64-6
M. Wt: 374.8
InChI Key: JEZRRCHPYXGPKN-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring. The compound also contains chloro, fluoro, and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multiple steps, including the formation of the quinoline core and the introduction of various substituents. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst. The specific synthetic route for this compound may involve additional steps to introduce the chloro, fluoro, and methoxy groups, as well as the benzamide moiety.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The benzamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: A derivative with an oxidized quinoline core.

    Tetrahydroquinoline: A reduced form of quinoline.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-26-13-6-5-11-9-12(18(24)23-16(11)10-13)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZRRCHPYXGPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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